4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It’s part of a novel series of compounds that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Scientific Research Applications
Hyperuricemia and Neoplastic Disease in Children
Allopurinol, a compound related to pyrimidine derivatives, has shown effectiveness in the treatment or prevention of hyperuricemia in children with various neoplastic diseases. It effectively reduces hyperuricemia and prevents the hazard of uric acid nephropathy, demonstrating no significant toxicity except for occasional mild skin rash. This application suggests the potential of pyrimidine derivatives in medical treatments (Krakoff et al., 1968).
Environmental Exposure and Toxicology
Compounds similar in structure to the query have been identified as environmental contaminants. For instance, nonylphenols, known for their endocrine-disrupting activities, have been ubiquitously found in food, highlighting the importance of monitoring such compounds due to their potential health implications (Guenther et al., 2002).
Drug Metabolism and Pharmacokinetics
Studies on compounds with pyrimidine rings, such as CP-93,393, provide insights into drug metabolism, excretion, and pharmacokinetics in humans. These studies are crucial for understanding the biological fate of new drug candidates, suggesting the potential research applications of pyrimidine derivatives in developing new therapeutic agents (Prakash et al., 1998).
Neurotransmitter Metabolism
Research into the metabolism of neurotransmitters and their analogs, such as 4-hydroxy-3-methoxyphenylglycol, offers valuable insights into the functioning of the nervous system and the potential therapeutic applications of related compounds in treating neurological disorders (Saran et al., 1978).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the pyrrolo[3,4-d]pyrimidine class of molecules , which are known to interact with various targets, including EGFR tyrosine kinase . .
Mode of Action
Similar compounds in the pyrrolo[3,4-d]pyrimidine class have been shown to inhibit egfr tyrosine kinase , which plays a crucial role in cell proliferation and survival. These compounds bind to the ATP-binding site of the enzyme, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
If it does inhibit egfr tyrosine kinase like other pyrrolo[3,4-d]pyrimidine derivatives , it would affect pathways related to cell growth and survival, including the PI3K/AKT and MAPK pathways.
Result of Action
If it acts similarly to other pyrrolo[3,4-d]pyrimidine derivatives , it could potentially inhibit cell proliferation and induce cell death in cells that rely on EGFR signaling.
Safety and Hazards
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-24-12-6-4-11(5-7-12)15-14-13(18-17(23)19-15)10-20(16(14)22)8-3-9-21/h4-7,15,21H,2-3,8-10H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQISNCWRQXCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCO)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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